molecular formula C8H4F3N B13165629 2,2-Difluoro-2-(3-fluorophenyl)acetonitrile

2,2-Difluoro-2-(3-fluorophenyl)acetonitrile

Cat. No.: B13165629
M. Wt: 171.12 g/mol
InChI Key: TWLRJYSMAYXOPN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4F3N It is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)acetonitrile typically involves the introduction of fluorine atoms into the acetonitrile structure. One common method is the reaction of 3-fluorobenzyl chloride with difluoromethyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitrile group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine or amide under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the fluorine atoms or nitrile group are replaced by other functional groups.

    Reduction Reactions: Products include primary amines or amides.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

2,2-Difluoro-2-(3-fluorophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(trimethylsilyl)acetonitrile: Similar in structure but with a trimethylsilyl group instead of a phenyl ring.

    2,2-Difluoro-2-(4-fluorophenyl)acetonitrile: Similar but with the fluorine atom on the para position of the phenyl ring.

Uniqueness

2,2-Difluoro-2-(3-fluorophenyl)acetonitrile is unique due to the specific positioning of the fluorine atoms and the nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRJYSMAYXOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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